(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140854
InChI: InChI=1S/C16H15ClN2O/c17-15-13(8-4-10-18-15)14-9-5-11-19(14)16(20)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2
SMILES:
Molecular Formula: C16H15ClN2O
Molecular Weight: 286.75 g/mol

(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC20140854

Molecular Formula: C16H15ClN2O

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone -

Specification

Molecular Formula C16H15ClN2O
Molecular Weight 286.75 g/mol
IUPAC Name [2-(2-chloropyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C16H15ClN2O/c17-15-13(8-4-10-18-15)14-9-5-11-19(14)16(20)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2
Standard InChI Key LTYMNGXNGZAHPL-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=C(N=CC=C3)Cl

Introduction

(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound featuring a pyrrolidine ring linked to a chlorinated pyridine and a phenyl group through a methanone bridge. This compound belongs to the broader class of amines, specifically as a substituted pyridine derivative. It has garnered attention in medicinal chemistry for its potential biological activities, including roles in drug design and development.

Synthesis Methods

The synthesis of compounds similar to (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. Common methods may include:

  • Coupling Reactions: Palladium or nickel-based catalysts are often used to facilitate cross-coupling reactions between aryl halides and amines.

  • Condensation Reactions: These can be used to form the methanone bridge between the pyrrolidine and phenyl groups.

  • Substitution Reactions: Chlorinated pyridines can undergo nucleophilic substitution to introduce the pyrrolidine moiety.

These reactions often require specific conditions such as temperature control and choice of solvents (e.g., dimethyl sulfoxide or ethanol).

Biological Activities and Applications

While specific biological activities of (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone are not detailed in available sources, compounds with similar structures are often investigated for their potential in drug development. The presence of a chlorinated pyridine ring and a pyrrolidine moiety can enhance lipophilicity and receptor affinity, impacting pharmacokinetics and pharmacodynamics.

Analytical Techniques

Relevant analyses for confirming the identity and purity of synthesized compounds include:

  • Melting Point Determination: Provides information on the compound's physical state and purity.

  • Spectral Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation.

Comparison with Similar Compounds

Compounds like 2-[(3S)-3-(6-chloropyridin-3-yl)oxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid (PubChem CID 72736168) share structural similarities with the target compound but differ in their functional groups and potential applications .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanoneNot specifiedNot specifiedChlorinated pyridine, pyrrolidine, phenyl group
2-[(3S)-3-(6-chloropyridin-3-yl)oxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acidC17H14ClF3N2O3386.8Chlorinated pyridine, pyrrolidine, trifluoromethyl benzoic acid
5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazoleC14H7ClF3N3O325.67Chlorinated pyridine, trifluoromethyl phenyl, oxadiazole ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator